![molecular formula C18H18FNOS B5782015 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as FBOP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. FBOP belongs to the class of compounds known as carbonothioyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is not fully understood, but it is thought to act by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can increase the levels of endocannabinoids in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and neuroprotective effects. In addition, 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been found to have potential applications in the treatment of conditions such as anxiety and depression.
实验室实验的优点和局限性
One advantage of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
未来方向
There are many potential future directions for research on 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds. Some possible areas of investigation include:
- Further studies of the mechanism of action of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds, including their interactions with FAAH and other biological targets.
- Development of new compounds based on the 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine scaffold that can target specific biological pathways.
- Investigation of the potential therapeutic applications of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds in the treatment of conditions such as pain, inflammation, and neurological disorders.
- Studies of the pharmacokinetics and pharmacodynamics of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds, including their absorption, distribution, metabolism, and excretion in the body.
- Exploration of the potential use of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds as tools for studying the endocannabinoid system and other biological pathways.
合成方法
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl bromide with 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently reduced to the desired pyrrolidine product using a reducing agent such as sodium borohydride.
科学研究应用
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been investigated for its potential applications in drug development, particularly as a scaffold for the design of new compounds that can target specific biological pathways. For example, 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been used as a starting point for the development of inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the regulation of pain, inflammation, and other physiological processes.
属性
IUPAC Name |
[2-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-7-5-6-14(12-15)13-21-17-9-2-1-8-16(17)18(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYOVVNYWLQCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{2-[(3-Fluorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
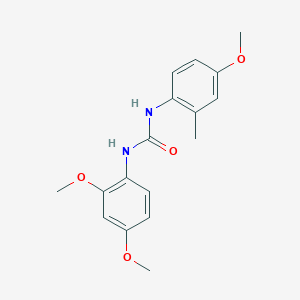
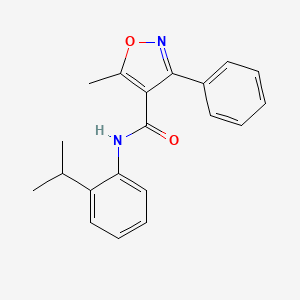
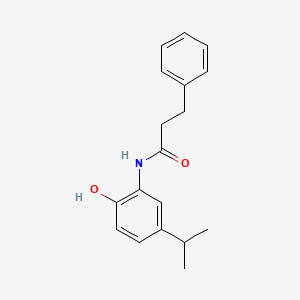
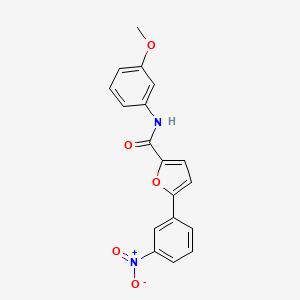
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
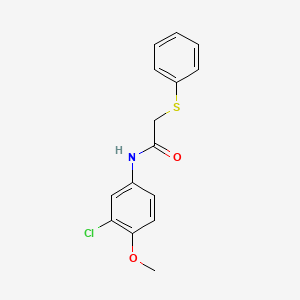
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
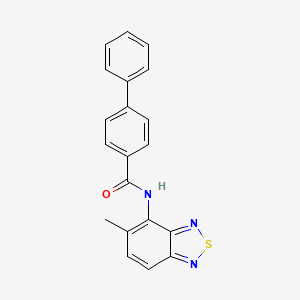
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
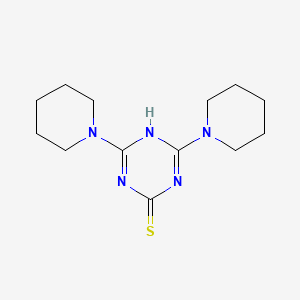
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)